2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
Description
Properties
CAS No. |
920537-60-6 |
|---|---|
Molecular Formula |
C18H16BrNOS |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16BrNOS/c1-12-13-6-3-5-9-17(13)22-16(12)10-11-20-18(21)14-7-2-4-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,21) |
InChI Key |
FDPVKGZHRKOMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzothiophene Core
The benzothiophene moiety is a key structural component of the compound and is synthesized using annulation-based methods. These methods typically involve cyclocondensation reactions under basic conditions. For example:
Cyclocondensation Reaction : Methyl thioglycolate is reacted with 2-nitrobenzonitriles under basic conditions (e.g., sodium methoxide or triethylamine) to form the benzothiophene core. Conductive heating at 100 °C for 2 hours in DMSO yields the product with high efficiency (95%). Alternatively, microwave irradiation at 130 °C for 11 minutes achieves similar yields (94%).
Deaminative Bromination : The amino group in the benzothiophene intermediate is replaced with bromine using tert-butyl nitrite and copper(II) bromide in acetonitrile at room temperature, yielding bromobenzothiophene.
Bromination of Benzamide
The bromination step involves introducing a bromine atom to the benzamide structure. This process typically employs reagents such as bromine in acetic acid, along with sodium acetate as a catalyst. Reaction conditions include:
- Temperature : Approximately 55 °C.
- Duration : 48 hours to ensure complete substitution.
Coupling Reaction
The final step involves coupling the brominated benzamide with the benzothiophene moiety to form the target compound. This reaction is generally carried out under controlled conditions to optimize yield and purity:
- Solvent : Dimethylformamide (DMF) is commonly used.
- Base : Potassium carbonate (K₂CO₃) aids in facilitating the coupling reaction.
- Reaction Conditions :
Industrial Optimization
For large-scale production, continuous flow reactors or automated synthesis platforms are utilized. These systems allow precise control over reaction parameters such as temperature, pressure, and reagent concentration, enhancing both yield and purity.
Reaction Conditions Summary Table
| Step | Reagents & Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Methyl thioglycolate + nitrobenzonitrile; NaOMe/Et₃N; DMSO; 100 °C or microwaves at 130 °C | ~94–95 |
| Deaminative Bromination | tert-BuONO + CuBr₂; MeCN; RT | High |
| Benzamide Bromination | Br₂ + AcOH + NaOAc; 55 °C; 48 h | Moderate |
| Coupling Reaction | K₂CO₃ + DMF; RT (17 h) or microwaves (90 °C; 15 min) | High |
Notes on Reaction Efficiency
- Microwave-assisted synthesis significantly reduces reaction times compared to traditional heating methods while maintaining high yields.
- The choice of solvent and base plays a critical role in optimizing reaction kinetics and minimizing side reactions.
- Industrial-scale synthesis benefits from automated systems that enhance reproducibility and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the benzamide position serves as a primary site for nucleophilic substitution. Common nucleophiles include amines, thiols, and alkoxides:
-
Mechanistic Insight : The reaction proceeds via an SN2 pathway, facilitated by the electron-withdrawing benzamide group polarizing the C–Br bond.
Oxidation Reactions
The benzothiophene ring undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| H₂O₂/CH₃COOH | 50°C, 3 h | Benzothiophene sulfoxide derivative | 58% | Selective oxidation at the sulfur atom without ring cleavage. |
| KMnO₄ (acidic) | 70°C, 2 h | 3-Methylbenzoic acid thiophene fragment | 40% | Harsh conditions lead to ring degradation. |
Cyclization Reactions
The ethylenediamine-linked benzothiophene moiety enables intramolecular cyclization:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| POCl₃ | Toluene, reflux, 8 h | Thiazolo[5,4-b]benzothiophene derivative | Potential kinase inhibitor scaffold |
-
Key Finding : Cyclization generates fused heterocycles with enhanced bioactivity, as demonstrated in anti-tubercular studies .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DME/H₂O, 90°C, 24 h | Biaryl-substituted benzamide | 68% |
| Buchwald–Hartwig amination | Pd₂(dba)₃/Xantphos | Toluene, 110°C, 18 h | N-aryl derivatives | 75% |
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield (%) | Notes |
|---|---|---|---|
| 6M HCl, reflux, 4 h | 2-Bromobenzoic acid + 2-(3-methylbenzothiophen-2-yl)ethylamine | 85% | Quantitative cleavage of the amide bond. |
| NaOH (aq.), 100°C, 2 h | Same as above | 90% | Faster kinetics in basic media. |
Comparative Reactivity Data
| Reaction | Preferred Solvent | Optimal Temp (°C) | Catalytic System |
|---|---|---|---|
| Substitution | DMF | 60–80 | Base (K₂CO₃) |
| Suzuki coupling | DME/H₂O | 90 | Pd(PPh₃)₄ |
| Oxidation | CH₃COOH | 50 | H₂O₂ |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Several studies have indicated that compounds related to 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiophene have been shown to possess antibacterial activity against various strains of bacteria, including Escherichia coli. The minimum inhibitory concentration (MIC) values for some related compounds suggest effective antibacterial activity, making them potential candidates for antibiotic development .
Anticancer Properties
Research into the anticancer properties of benzothiophene derivatives has revealed promising results. Compounds with similar structural motifs have been identified as having antiproliferative effects on cancer cell lines. For example, certain derivatives demonstrated significant cytotoxicity against breast cancer cells, indicating that this compound may also exhibit similar properties and could be further explored as a potential anticancer agent .
Organic Synthesis Applications
Synthesis of Complex Molecules
The compound serves as a valuable intermediate in organic synthesis. It can be utilized in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is instrumental in forming carbon-carbon bonds. This application is particularly relevant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Catalysis
The compound can also play a role in catalyzed reactions involving palladium or nickel catalysts. These reactions are essential for constructing complex molecular architectures and can lead to the development of new materials with specific properties .
Materials Science Applications
Organic Light Emitting Diodes (OLEDs)
Recent advancements have shown that compounds similar to this compound can be incorporated into organic light-emitting diodes (OLEDs). The unique electronic properties of benzothiophene derivatives make them suitable for use in optoelectronic devices, contributing to the development of efficient light-emitting materials .
Case Study 1: Antibacterial Activity
A study investigating the antibacterial efficacy of benzothiophene derivatives found that a specific derivative exhibited an MIC of 50 mg/mL against E. coli. This finding supports the potential application of this compound in developing new antibacterial agents .
Case Study 2: Anticancer Screening
Another investigation focused on the antiproliferative effects of various benzothiophene derivatives on cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth, suggesting that this compound could be a candidate for further anticancer studies .
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiophene moiety could play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations :
- Heterocyclic Systems: The benzothiophene in the target compound provides a planar, sulfur-containing aromatic system, distinct from benzimidazole () or benzothiazole (). Benzothiophene’s lower basicity compared to benzimidazole may reduce hydrogen-bonding interactions but enhance membrane permeability .
- Substituent Effects: Bromine at the ortho position (target compound and ) increases steric hindrance and electronic withdrawal, which may hinder enzymatic degradation. In contrast, trifluoromethyl groups () enhance metabolic stability and lipophilicity . The 3-methyl group on benzothiophene (target compound) vs. 3-cyano in : Methyl offers steric bulk without strong electronic effects, whereas cyano (-CN) increases polarity and may engage in dipole interactions .
Key Insights :
- The target compound’s benzothiophene ethyl group aligns with patented isoxazole/thiazole derivatives () designed for cancer and viral infection treatments, suggesting shared SAR principles (e.g., sulfur-containing heterocycles enhance target engagement) .
- Bromine substitution is recurrent in antiviral agents (), implying the target compound may exhibit similar activity via halogen bonding with viral proteases .
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can be represented as follows:
- Molecular Formula : CHBrN\O
- Molecular Weight : 328.23 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the structure.
Pharmacological Potential
Research indicates that compounds containing benzothiophene and benzamide moieties often exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, benzothiophene derivatives have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Activity : The benzamide structure is known for its antibacterial properties. Preliminary studies suggest that derivatives of this compound may exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the following structural features:
- Bromine Substitution : The presence of bromine may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
- Benzothiophene Ring : This moiety is often associated with various pharmacological effects, including anti-inflammatory and analgesic activities.
- Ethyl Side Chain : The side chain length and branching can affect binding affinity to biological targets, influencing overall potency.
Anticancer Studies
In a study published in Pharmacology Reports, researchers synthesized several benzothiophene derivatives and evaluated their anticancer properties. One derivative showed an IC value of 15 µM against human breast cancer cells, indicating significant cytotoxicity compared to control groups .
Antimicrobial Studies
A recent investigation into the antimicrobial properties of benzamide derivatives revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC = 15 µM (breast cancer) | Pharmacology Reports |
| Antimicrobial | MIC = 32 µg/mL (S. aureus) | Recent Investigation |
Structure-Activity Relationship Insights
| Structural Feature | Influence on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity |
| Benzothiophene Moiety | Associated with anti-inflammatory effects |
| Ethyl Side Chain | Affects binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
